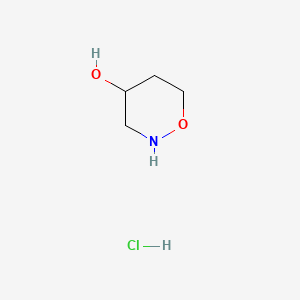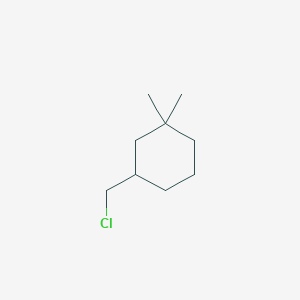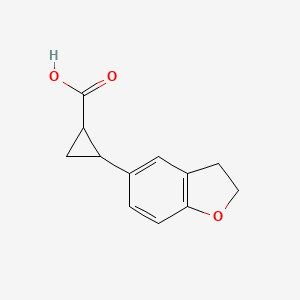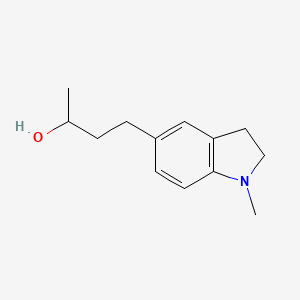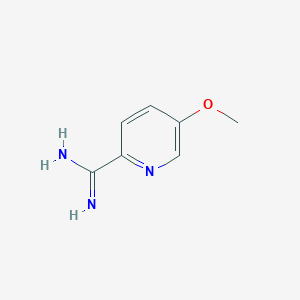
5-Methoxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypicolinimidamide is an organic compound with the chemical formula C7H10ClN3O. It is a white crystalline solid that is soluble in water and organic solvents such as methanol and dimethylformamide . This compound is commonly used as a chemical reagent and intermediate in various organic reactions and catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 5-Methoxypicolinimidamide involves the reaction of 5-methoxypicoline with formyl chloride under basic conditions to yield this compound, which is then reacted with hydrochloric acid to form this compound hydrochloride . The reaction conditions typically involve maintaining an inert atmosphere using nitrogen or argon and conducting the reaction at temperatures between 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypicolinimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It participates in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-Methoxypicolinimidamide has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalytic processes, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinimidamide: Similar in structure but with the methoxy group at the 4-position.
5-Methoxypicolinamidine: Another related compound with similar functional groups.
Uniqueness
5-Methoxypicolinimidamide is unique due to its specific positioning of the methoxy group and its ability to act as a versatile ligand in catalytic processes. This makes it particularly useful in nickel-catalyzed cross-coupling reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methoxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-5-2-3-6(7(8)9)10-4-5/h2-4H,1H3,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGNRWFUBHDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
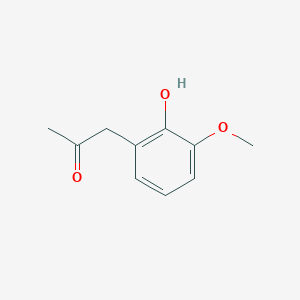
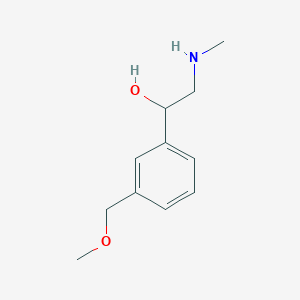

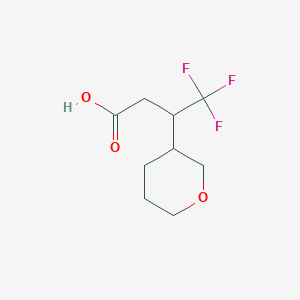
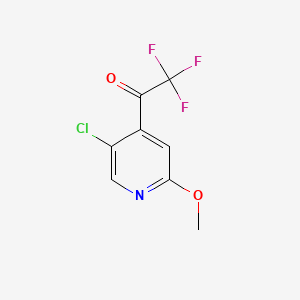
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
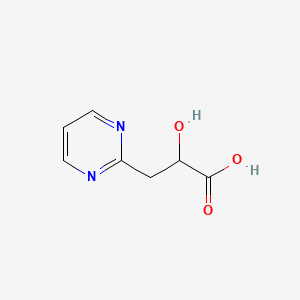
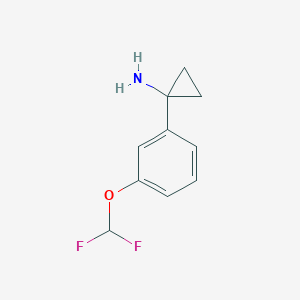
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)

